molecular formula C11H17ClN2 B1530811 2-Chloro-N,N-dipropylpyridin-4-amine CAS No. 851886-35-6

2-Chloro-N,N-dipropylpyridin-4-amine

Cat. No. B1530811
M. Wt: 212.72 g/mol
InChI Key: PKUTVGAUUDRHEA-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are often used in pharmaceuticals and chemical synthesis .


Synthesis Analysis

The synthesis of amines can be achieved through several methods, including the reduction of nitriles, amides, and nitro compounds . Alkylation of alkyl halides with ammonia or other amines can also be used .


Molecular Structure Analysis

Amines have a nitrogen atom with a lone pair of electrons, making them bases and nucleophiles . The nitrogen can form up to three bonds with other atoms or groups, resulting in primary, secondary, or tertiary amines .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amine salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have strong, often unpleasant, odors . Amines can participate in hydrogen bonding, which affects their boiling points and solubility .

Scientific Research Applications

Catalysis and Polymerization

  • Catalytic Applications in Olefin Polymerization : 2-Aminopyridine derivatives have been used in the synthesis of octahedral group 4 metal complexes, showing significant activity as precatalysts in alpha-olefin oligo- and polymerization. This demonstrates their potential in enhancing the efficiency of polymerization processes (Fuhrmann et al., 1996).

Synthesis of Bioactive and Medicinally Important Compounds

  • Synthesis of 2-Aminopyridines for Chemical and Biological Applications : The development of new methods for the synthesis of 2-aminopyridines, which serve as key structural cores in bioactive natural products and medicinally important compounds, highlights their significance in the synthesis of organic materials (Bolliger et al., 2011).

Material Science and Polymer Synthesis

  • Efficient Polymer Synthesis : A study on aromatic amine ligands and copper(I) chloride catalyst systems revealed that 4-aminopyridine/Cu(I) catalyst system is highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), due to its high basicity and less steric hindrance, which facilitates fast polymerization rates (Kim et al., 2018).

Molecular Structure Analysis

  • Analysis of Molecular Structure Using Aminopyridines : Aminopyridine derivatives have been used to study the structure of oligosaccharides by tagging reducing end sugars, demonstrating their utility in molecular analysis and structural determination (Hase et al., 1978).

Organic Synthesis and Chemical Modifications

  • Amination Reactions for Organic Synthesis : Research on the amination of aryl halides using copper catalysis has shown efficient methods to convert bromopyridine into aminopyridine, emphasizing the role of aminopyridines in facilitating chemical transformations and synthesizing compounds of interest in medicinal chemistry (Lang et al., 2001).

Safety And Hazards

Amines can be irritants and may be toxic if ingested, inhaled, or in contact with the skin . Proper safety measures should be taken when handling these compounds .

Future Directions

The study and application of amines continue to be an active area of research, with potential uses in pharmaceuticals, agriculture, and materials science .

properties

IUPAC Name

2-chloro-N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUTVGAUUDRHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dipropylpyridin-4-amine

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (5.1 mmol) of 4-amino-2-chloropyridine and 1.8 mL (25 mmol) of propionaldehyde in 5 mL of dichloroethane was treated with two drops of glacial acetic acid and 3.2 g (15 mmol) of sodium triacetoxyborohydride. The mixture was heated to 50° C. for 1 h and an additional 0.9 mL (12.5 mmol) of propionaldehyde and 1.6 g (7.5 mmol) of sodium triacetoxyborohydride was added. The mixture was heated at 50° C. for an additional 36 h. The reaction was cooled to room temperature and 0.15 g (4 mmol) of sodium borohydride was added. The reaction was heated to 80° C. for 1 h and cooled to room temperature. The mixture was diluted with dichloromethane and was washed successively with water and brine before being dried over sodium sulfate. The solution was filtered, concentrated in vacuo and the resulting crude oil was purified by flash chromatography eluting with a 80% hexanes/ethyl acetate mixture to give 0.41 g (38%) of the title compound as a colorless oil.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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